![molecular formula C10H8N4O B15164884 Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- CAS No. 188677-64-7](/img/structure/B15164884.png)
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer and anti-tubercular properties . The structure of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- consists of a fused pyridazine and quinoxaline ring system, which contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- typically involves the condensation of appropriate hydrazine derivatives with quinoxaline-2,3-dione . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Major products formed from these reactions include various substituted pyridazinoquinoxalines and their derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as c-Met kinase . The compound’s ability to bind to these molecular targets disrupts critical signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- can be compared with other similar compounds, such as:
Pyridazino[4,5-b]quinoxaline: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity but have different structural frameworks and mechanisms of action.
Triazolo[4,3-a]pyrazine derivatives: These compounds share some structural similarities and have been studied for their potential as kinase inhibitors.
The uniqueness of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- lies in its specific ring system and the resulting biological activities, which distinguish it from other related compounds.
属性
CAS 编号 |
188677-64-7 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC 名称 |
2,4-dihydro-1H-pyridazino[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C10H8N4O/c15-9-5-8-10(14-13-9)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,14)(H,13,15) |
InChI 键 |
YZLODSCJRJUKJG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3N=C2NNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




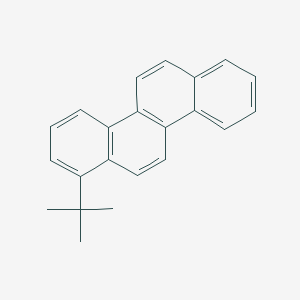

![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
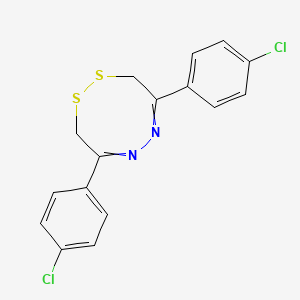
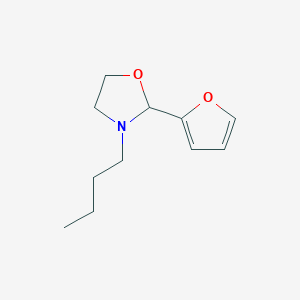
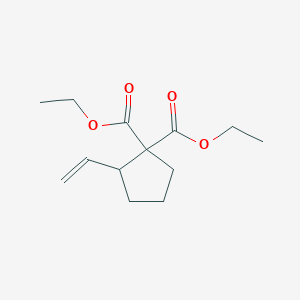
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
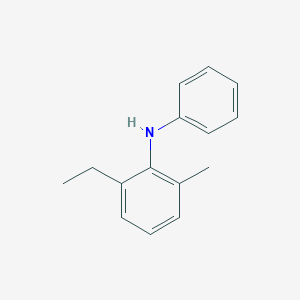
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
